molecular formula C19H13ClO2 B14672182 3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one CAS No. 38280-24-9

3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one

Cat. No.: B14672182
CAS No.: 38280-24-9
M. Wt: 308.8 g/mol
InChI Key: AHTYQZALRBUBBT-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group and a hydroxynaphthalenyl group connected by a propenone linkage, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond in the propenone linkage can be reduced to form a saturated ketone.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated ketones.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structural features, such as the hydroxyl and chlorophenyl groups, play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one
  • 3-(4-Methylphenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one
  • 3-(4-Nitrophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one

Uniqueness

3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one is unique due to the presence of the chlorine atom in the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This compound’s specific structural arrangement also contributes to its distinct chemical and biological properties, making it a valuable subject for research and development.

Properties

CAS No.

38280-24-9

Molecular Formula

C19H13ClO2

Molecular Weight

308.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one

InChI

InChI=1S/C19H13ClO2/c20-15-9-5-13(6-10-15)7-11-17(21)19-16-4-2-1-3-14(16)8-12-18(19)22/h1-12,22H

InChI Key

AHTYQZALRBUBBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(=O)C=CC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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